molecular formula C12H12N2O3S B2408169 Methyl 2-((2-amino-4-oxo-4,5-dihydrothiazol-5-yl)methyl)benzoate CAS No. 790719-55-0

Methyl 2-((2-amino-4-oxo-4,5-dihydrothiazol-5-yl)methyl)benzoate

Cat. No.: B2408169
CAS No.: 790719-55-0
M. Wt: 264.3
InChI Key: NKJWVPGBQASBFE-UHFFFAOYSA-N
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Description

“Methyl 2-((2-amino-4-oxo-4,5-dihydrothiazol-5-yl)methyl)benzoate” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Methyl 2-((2-amino-4-oxo-4,5-dihydrothiazol-5-yl)methyl)benzoate and related compounds demonstrate their significance in chemical synthesis. For instance, it undergoes cyclization in the presence of bases to yield specific anilides, as shown in the study of 4-hydroxyquinolones ((Ukrainets et al., 2014)). This exemplifies its utility in complex organic synthesis processes.

Biological Activities and Therapeutic Potential

  • Compounds structurally similar to this compound have been explored for their biological activities. For example, certain derivatives have been found to inhibit human mast cell tryptase, highlighting their potential in treating inflammatory conditions ((Combrink et al., 1998)).

Material Science and Applications

  • In the field of material science, similar compounds have been studied for their fluorescent properties, suggesting applications in dye and pigment industries. The study of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives demonstrates such applications ((Rangnekar & Rajadhyaksha, 1986)).

Supramolecular Chemistry and Crystal Engineering

  • The molecule and its analogs play a significant role in supramolecular chemistry and crystal engineering. The study of isomeric reaction products of similar compounds shows how they can form hydrogen-bonded chains and sheets, essential for understanding molecular interactions in crystals ((Portilla et al., 2007)).

Environmental Applications

  • Research into the adsorption mechanisms of related herbicides on clay minerals indicates potential environmental applications. Such studies help in understanding the environmental fate and transport of agrochemicals ((Pusino et al., 1995)).

Properties

IUPAC Name

methyl 2-[(2-amino-4-oxo-1,3-thiazol-5-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-11(16)8-5-3-2-4-7(8)6-9-10(15)14-12(13)18-9/h2-5,9H,6H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJWVPGBQASBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC2C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677657
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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